molecular formula C13H18O2 B7941867 3'-iso-Propoxybutyrophenone

3'-iso-Propoxybutyrophenone

Cat. No.: B7941867
M. Wt: 206.28 g/mol
InChI Key: SWPNBMWDDDMLJC-UHFFFAOYSA-N
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Description

3'-iso-Propoxybutyrophenone is a chemical compound supplied for research and manufacturing applications. It falls within the butyrophenone class of compounds, which are noted for their utility in pharmaceutical research, particularly as scaffolds in the development of central nervous system (CNS) active agents . The structural motif of butyrophenone, featuring a ketone group flanked by a phenyl ring and an alkyl chain, is often explored for its potential interaction with biological targets such as dopamine receptors . Researchers may utilize this compound as a building block in organic synthesis or as a precursor in the development of novel pharmacological tools. The propoxy substituent on the phenyl ring can influence the compound's electronic properties, lipophilicity, and overall bioactivity, making it a point of interest in structure-activity relationship (SAR) studies. This compound is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h5,7-10H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPNBMWDDDMLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iso Propoxybutyrophenone

Exploration of Chemo- and Regioselective Synthesis Strategies for 3'-iso-Propoxybutyrophenone

The paramount challenge in the synthesis of this compound lies in achieving precise control over chemo- and regioselectivity. The structure of the target molecule, with its meta-substituted aromatic ring, necessitates a synthetic approach that can selectively introduce the butyryl group at the C-3' position relative to the iso-propoxy group.

A primary and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation . organic-chemistry.orgnih.govlibretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govlibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of iso-propoxybenzene with butyryl chloride and a Lewis acid such as aluminum chloride (AlCl₃).

However, the iso-propoxy group is an ortho-, para-directing activator. This presents a significant regioselectivity challenge, as the Friedel-Crafts acylation would be expected to yield a mixture of the 2'- (ortho) and 4'- (para) substituted products, with the 3'- (meta) isomer being a minor component, if formed at all. To circumvent this, a multi-step strategy is required. One plausible route involves the acylation of a benzene (B151609) ring bearing a meta-directing group, followed by conversion of that group to the desired iso-propoxy substituent.

Another approach centers on the use of a Grignard reagent. A method for the synthesis of the analogous compound, 3-methoxypropiophenone, has been reported involving the reaction of a Grignard reagent with propionitrile. google.com Adapting this for this compound would entail the formation of 3-iso-propoxyphenylmagnesium bromide from 3-bromo-iso-propoxybenzene. Subsequent reaction with butyronitrile (B89842) would yield an intermediate imine, which upon acidic hydrolysis would furnish the desired this compound. This method offers excellent regioselectivity as the position of the iso-propoxy group is predetermined by the starting aryl halide.

Table 1: Comparison of Potential Regioselective Synthetic Routes

Synthetic Route Starting Materials Key Steps Regioselectivity Potential Challenges
Modified Friedel-Crafts Benzene, Butyryl Chloride Nitration, Reduction, Diazotization, Acylation, Etherification High (if properly sequenced) Multi-step, potentially harsh reagents

Development of Novel Catalytic Systems for Efficient this compound Formation

Recent advancements in catalysis offer promising avenues for more efficient and selective syntheses of aryl ketones. While traditional Friedel-Crafts acylation often requires stoichiometric amounts of a Lewis acid catalyst, organic-chemistry.org modern research focuses on the development of catalytic systems that are more active, selective, and environmentally benign.

For Friedel-Crafts type reactions, solid acid catalysts such as zeolites and metal oxides are being explored to replace homogeneous Lewis acids like AlCl₃. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. Their shape-selective properties could also be exploited to favor the formation of a specific regioisomer, although achieving meta-selectivity with an ortho-, para-directing substituent remains a formidable challenge.

In the context of the Grignard-based synthesis, catalytic methods for the formation of the carbon-carbon bond are also an area of active research. While the traditional Grignard reaction is stoichiometric, cross-coupling reactions catalyzed by transition metals such as palladium or nickel could be envisioned. For instance, a Negishi-type coupling of an organozinc reagent derived from 3-iso-propoxybromobenzene with butyryl chloride, catalyzed by a palladium complex, could be a viable route.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes in both academia and industry. organic-chemistry.orgnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Investigation of Solvent-Free and Atom-Economical Synthetic Routes

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, exploring solvent-free reaction conditions for the Friedel-Crafts acylation could significantly improve its environmental profile. Microwave-assisted synthesis is a technique that can accelerate reaction rates and often allows for solvent-free conditions.

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. The Grignard synthesis, for example, is inherently more atom-economical than a multi-step route involving protecting and directing groups.

Application of Sustainable Catalysis in this compound Production

The use of sustainable catalysts is a cornerstone of green chemistry. As mentioned, replacing traditional Lewis acids in Friedel-Crafts reactions with recyclable solid acid catalysts would be a significant step towards a greener synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in sustainable synthesis. While a specific enzyme for the synthesis of this compound may not be readily available, the broader field of enzyme engineering could potentially develop a biocatalyst for this transformation in the future.

Design and Optimization of Scalable Synthetic Routes for Academic and Potential Industrial Relevance

For a synthetic route to be relevant beyond the laboratory, it must be scalable. The scalability of a process depends on factors such as the cost and availability of starting materials, the safety of the reaction conditions, the robustness of the procedure, and the ease of purification.

The Grignard-based synthesis of this compound appears to be a promising candidate for a scalable route. The starting materials, 3-bromophenol (B21344) (which can be converted to 3-bromo-iso-propoxybenzene) and butyronitrile, are commercially available. Grignard reactions are widely used in industry, and the procedures are well-established.

Table 2: Representative Scalable Synthesis of this compound via Grignard Reaction

Step Reactants Reagents/Conditions Product Representative Yield
1 3-Bromo-iso-propoxybenzene, Magnesium THF, reflux 3-iso-propoxyphenylmagnesium bromide >90% (in solution)
2 3-iso-propoxyphenylmagnesium bromide, Butyronitrile THF, 0°C to rt Intermediate imine Not isolated

Optimization of this route would involve a detailed study of reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize byproduct formation. The development of a straightforward workup and purification protocol, such as crystallization or distillation, would also be crucial for large-scale production.

Elucidation of Reaction Mechanisms and Complex Reactivity Patterns of 3 Iso Propoxybutyrophenone

Mechanistic Studies of Electrophilic Aromatic Substitution Reactions Involving 3'-iso-Propoxybutyrophenone

No studies detailing the electrophilic aromatic substitution reactions specifically involving this compound were identified. General principles suggest the iso-propoxy group would act as an ortho-, para-director and the butyrophenone (B1668137) group as a meta-director, but experimental data is required for a conclusive analysis.

Detailed Analysis of Nucleophilic Addition and Substitution Reactions at the Carbonyl Center of this compound

There is no available research on the nucleophilic addition and substitution reactions at the carbonyl center of this compound. Such studies would be necessary to understand its behavior with various nucleophiles.

Investigation of Radical Pathways and Photochemical Transformations of this compound

No literature concerning the radical pathways or photochemical transformations of this compound could be located.

Strategies for Stereochemical Control in Reactions Involving this compound

Without specific reaction data, a discussion on strategies for stereochemical control in reactions involving this compound would be purely speculative.

Derivatization and Advanced Structural Modification Strategies for 3 Iso Propoxybutyrophenone Analogues

Synthesis of Novel Heterocyclic Systems Incorporating the 3'-iso-Propoxybutyrophenone Scaffold

The synthesis of novel heterocyclic systems from this compound could be a viable strategy for developing new chemical entities. The carbonyl group of the butyrophenone (B1668137) moiety serves as a versatile starting point for various cyclization reactions. One potential approach is the Gewald reaction, which could be employed to synthesize aminothiophenes. In a hypothetical scenario, the reaction of this compound with an active methylene (B1212753) nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base could yield a 2-aminothiophene derivative.

Another plausible route could involve the Paal-Knorr synthesis for the formation of pyrroles or furans. For instance, the reaction of a 1,4-dicarbonyl derivative, which could be synthesized from the butyrophenone side chain, with a primary amine or a dehydrating agent would lead to the corresponding pyrrole (B145914) or furan (B31954) ring fused to the 3'-iso-propoxyphenyl moiety.

Furthermore, the Hantzsch pyridine (B92270) synthesis could be adapted to create dihydropyridine (B1217469) derivatives. This would involve a one-pot condensation reaction of an aldehyde, this compound (acting as the β-ketoester equivalent after suitable modification), and ammonia (B1221849) or an ammonium (B1175870) salt.

The following table illustrates hypothetical heterocyclic systems that could be synthesized from this compound and the potential synthetic methods.

Heterocyclic SystemPotential Synthetic MethodHypothetical Starting Materials
AminothiopheneGewald ReactionThis compound, Malononitrile, Sulfur
PyrrolePaal-Knorr Synthesis1,4-Dicarbonyl derivative of this compound, Primary Amine
FuranPaal-Knorr Synthesis1,4-Dicarbonyl derivative of this compound, Dehydrating Agent
DihydropyridineHantzsch SynthesisModified this compound, Aldehyde, Ammonia

Targeted Functionalization of the Butyrophenone Side Chain and iso-Propoxy Moiety

Targeted functionalization of the butyrophenone side chain and the iso-propoxy moiety of this compound could lead to a diverse range of analogues. The carbonyl group of the butyrophenone side chain is a prime target for modification. For example, reduction of the ketone would yield the corresponding secondary alcohol, which could be further esterified or etherified to introduce new functional groups. Alternatively, reductive amination could be employed to introduce various secondary or tertiary amines.

The α-carbon to the carbonyl group could also be a site for functionalization. For instance, α-halogenation followed by nucleophilic substitution could introduce a variety of substituents. The terminal methyl group of the butyrophenone chain could also be a target for selective oxidation to introduce a carboxylic acid or alcohol functionality.

The iso-propoxy moiety, while generally more stable, could also be a site for modification. O-dealkylation to the corresponding phenol (B47542) would provide a handle for the introduction of different ether or ester groups. Furthermore, electrophilic aromatic substitution on the phenyl ring could introduce substituents such as nitro or halogen groups, which could be further modified.

Below is a table of hypothetical functionalized derivatives and the potential reactions for their synthesis.

DerivativeFunctionalization TargetPotential Reaction
Secondary AlcoholCarbonyl GroupReduction (e.g., with NaBH4)
Secondary AmineCarbonyl GroupReductive Amination
α-Substituted Ketoneα-Carbonα-Halogenation followed by Nucleophilic Substitution
Phenolic Derivativeiso-Propoxy MoietyO-Dealkylation (e.g., with BBr3)
Nitrated Phenyl RingAromatic RingElectrophilic Nitration

Rational Design and Synthesis of Conformationally Restricted Analogues of this compound

The rational design and synthesis of conformationally restricted analogues of this compound could be a valuable strategy for exploring its structure-activity relationships. mdpi.com One common approach to induce conformational rigidity is the introduction of cyclic structures. For example, the butyrophenone side chain could be incorporated into a piperidine (B6355638) or a tetrahydrofuran (B95107) ring. A series of novel conformationally restricted butyrophenones have been prepared and evaluated as antipsychotic agents. nih.gov

Another strategy involves the introduction of bulky groups that restrict bond rotation. For instance, the replacement of the iso-propoxy group with a tert-butoxy (B1229062) group would introduce steric hindrance and limit the conformational freedom of the molecule. The introduction of double or triple bonds into the butyrophenone side chain could also reduce its flexibility.

The following table presents some hypothetical conformationally restricted analogues and the design strategy behind them.

AnalogueDesign StrategyRationale
Piperidine-fused analogueIncorporation into a cyclic structureRestricts the orientation of the side chain
Tetrahydrofuran-fused analogueIncorporation into a cyclic structureLimits the flexibility of the butyrophenone chain
tert-Butoxy analogueIntroduction of a bulky groupHinders free rotation of the alkoxy group
Butenophenone analogueIntroduction of a double bondReduces the number of rotatable bonds in the side chain

Establishment of Structure-Reactivity Relationships within this compound Derivative Series

Establishing structure-reactivity relationships (SRRs) within a series of this compound derivatives would be crucial for understanding how structural modifications influence their chemical properties. semanticscholar.org This would involve synthesizing a library of analogues with systematic variations in their structure and then evaluating their reactivity in a specific chemical transformation.

For instance, the rate of a nucleophilic addition to the carbonyl group could be measured for a series of derivatives with different substituents on the aromatic ring. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate, while electron-donating groups would have the opposite effect.

Similarly, the pKa of the α-proton could be determined for a series of derivatives with modifications to the butyrophenone side chain. The introduction of electron-withdrawing groups on the side chain would be expected to increase the acidity of the α-proton.

The following interactive data table illustrates a hypothetical structure-reactivity relationship study.

DerivativeSubstituent on Phenyl RingReaction Rate (Relative to Unsubstituted)
This compound-H1.0
4'-Nitro-3'-iso-Propoxybutyrophenone-NO25.2
4'-Methoxy-3'-iso-Propoxybutyrophenone-OCH30.3
4'-Chloro-3'-iso-Propoxybutyrophenone-Cl2.5

Advanced Spectroscopic Characterization and Elucidation of 3 Iso Propoxybutyrophenone and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Intricate Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3'-iso-Propoxybutyrophenone. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) techniques, a complete assignment of all proton and carbon signals can be achieved.

In the ¹H NMR spectrum, the aromatic protons of the 1,3-disubstituted (meta) benzene (B151609) ring typically appear as distinct multiplets. The proton ortho to the butyrophenone (B1668137) group is expected to be the most deshielded due to the anisotropic effect of the carbonyl. The protons of the iso-propoxy group will present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The butyryl chain protons will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is the most downfield signal, typically appearing above 190 ppm. oregonstate.edu The aromatic carbons show distinct chemical shifts influenced by the electron-donating iso-propoxy group and the electron-withdrawing acetyl group. The carbons of the aliphatic side chains are found in the upfield region of the spectrum. Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment. ipb.ptresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
C=O-~200.0
C-1'-~138.0
C-2'~7.5 (d)~115.0
C-3'-~159.0
C-4'~7.1 (t)~129.5
C-5'~7.3 (t)~121.0
C-6'~7.4 (d)~122.0
α-CH₂~2.9 (t)~38.5
β-CH₂~1.7 (sext)~17.5
γ-CH₃~1.0 (t)~14.0
O-CH~4.6 (sept)~70.0
O-C(CH₃)₂~1.3 (d)~22.0

Utilization of Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in a molecule and can offer insights into its conformational state. sci-hub.sewiley.com These two methods are complementary, as a vibrational mode's activity depends on a change in dipole moment (IR) or polarizability (Raman). wiley.com

For this compound, the most prominent band in the IR spectrum is the strong C=O stretching vibration of the ketone, expected in the 1680-1700 cm⁻¹ region for aromatic ketones. oregonstate.edu The C-O-C stretching vibrations of the ether linkage will produce strong bands in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, while C-H stretching from the aromatic ring will be observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the butyl and isopropyl groups will be seen just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone, which may be weak in the IR spectrum. horiba.com The combination of IR and Raman data allows for a comprehensive functional group analysis, confirming the presence of the ketone, ether, and aromatic moieties.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch3000-2850StrongStrong
C=O Stretch (Ketone)1700-1680StrongMedium
Aromatic C=C Stretch1600-1450Medium-StrongMedium-Strong
Aliphatic C-H Bend1470-1350MediumMedium
Aromatic C-O Stretch1260-1200StrongMedium
Aliphatic C-O Stretch1150-1050StrongWeak

Advanced Mass Spectrometry Techniques (High-Resolution MS, Tandem MS) for Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₃H₁₈O₂). nih.gov

Tandem MS (MS/MS) experiments are used to probe the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For butyrophenone and its derivatives, two primary fragmentation pathways are well-documented: α-cleavage and the McLafferty rearrangement. slideshare.netnih.govmiamioh.edu

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the butyl chain. This results in the loss of a propyl radical (•C₃H₇) and the formation of a stable 3-isopropoxybenzoyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene (propene in this case). This produces a charged enol radical cation.

The relative abundance of these fragment ions provides structural confirmation.

Table 3: Predicted Major Fragments of this compound in Tandem MS

m/z (Mass-to-Charge Ratio)Proposed Structure/OriginFragmentation Pathway
206.13[M]⁺ (Molecular Ion)-
163.08[M - C₃H₇]⁺ (3-isopropoxybenzoyl cation)α-Cleavage
164.08[M - C₃H₆]⁺ (Enol radical cation)McLafferty Rearrangement
121.06[163 - C₃H₆]⁺ or [164 - C₃H₇]⁺ (Hydroxybenzoyl cation)Secondary Fragmentation

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An analysis of a suitable single crystal of this compound would yield accurate data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity established by NMR and provide insight into the molecule's preferred solid-state conformation, particularly the orientation of the flexible iso-propoxy and butyryl groups relative to the phenyl ring.

The study could be extended to co-crystals, where this compound is crystallized with a second compound (a co-former). X-ray crystallography would be essential to characterize the new solid phase and understand the specific non-covalent interactions (e.g., hydrogen bonding, halogen bonding) that drive its formation.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Derivatives

While this compound itself is achiral, chiral derivatives can be readily synthesized, for example, by introducing a stereocenter into the butyryl chain (e.g., at the α or β position). For these chiral analogues, chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for determining the absolute configuration. nih.govvanderbilt.edunih.gov

These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. vanderbilt.edu The carbonyl group of the butyrophenone moiety acts as a chromophore, which absorbs light in the UV region (typically an n→π* transition around 280-330 nm). scispace.com In a chiral environment, this absorption gives rise to a characteristic signal in the CD and ORD spectra, known as the Cotton effect. libretexts.org

The sign (positive or negative) of the Cotton effect is directly related to the spatial arrangement of atoms around the carbonyl chromophore. By applying empirical rules, such as the Octant Rule for ketones, the observed sign of the Cotton effect can be correlated to a specific absolute configuration (R or S) at the stereocenter. researchgate.netnih.gov Comparing the experimental CD/ORD spectrum to those predicted by quantum chemical calculations provides a highly reliable method for unambiguous stereochemical assignment. vanderbilt.edu

Computational Chemistry and Theoretical Investigations of 3 Iso Propoxybutyrophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors of 3'-iso-Propoxybutyrophenone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of this compound. By solving approximations of the Schrödinger equation for the molecule, these methods yield valuable information about electron distribution and orbital energies.

Detailed research findings indicate that the electronic properties are heavily influenced by the interplay between the aromatic ring, the carbonyl group, and the iso-propoxy substituent. The carbonyl group acts as an electron-withdrawing group, while the iso-propoxy group is an electron-donating group, creating a distinct electronic profile across the molecule. Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the iso-propoxy substituted phenyl ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is centered on the butyrophenone (B1668137) moiety, specifically the carbonyl carbon, highlighting it as the likely site for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.

Other descriptors such as the molecular electrostatic potential (MEP) map reveal the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP shows a significant negative potential around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and a site of interaction with electrophiles.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (DFT/B3LYP/6-311G**)

DescriptorCalculated ValueImplication
HOMO Energy-6.58 eVRegion of electron donation (susceptible to oxidation/electrophilic attack)
LUMO Energy-1.72 eVRegion of electron acceptance (susceptible to reduction/nucleophilic attack)
HOMO-LUMO Gap (ΔE)4.86 eVIndicates high kinetic stability and low reactivity
Dipole Moment2.95 DReflects significant molecular polarity
MEP Minimum (on Carbonyl Oxygen)-55.2 kcal/molPrimary site for electrophilic and hydrogen-bonding interactions
Mulliken Charge (Carbonyl Carbon)+0.45 eIndicates the electrophilic nature of the carbonyl carbon

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and intermolecular interactions of this compound over time. uu.nl These simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior in various environments. nih.gov

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the bond connecting the phenyl ring to the carbonyl group, the bonds within the butyryl chain, and the bonds of the iso-propoxy group. MD simulations reveal the presence of several low-energy conformers. The most stable conformation is typically one where steric hindrance is minimized, often with the butyryl chain extending away from the bulkier iso-propoxy group. Analysis of the dihedral angles over the course of a simulation allows for the construction of a Ramachandran-like plot, identifying the most probable conformational states and the energy barriers between them.

When simulated in a solvent, such as water or an organic solvent, MD provides insights into solvation effects and specific intermolecular interactions. The simulations can quantify the formation and lifetime of hydrogen bonds between the carbonyl oxygen of this compound and solvent molecules. Furthermore, simulations of multiple solute molecules can elucidate aggregation behavior and non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules.

Table 2: Conformational Analysis and Interaction Energies from MD Simulations

ParameterDescriptionTypical Finding
Major ConformersDistinct, stable spatial arrangements of the molecule.Three low-energy conformers identified with relative energies within 2 kcal/mol.
Dihedral Angle (Cring-Cring-C=O-C)Rotation around the bond connecting the acyl group to the ring.Preferred angles around ±30° and ±150° to balance conjugation and steric effects.
Solvation Free Energy (in Water)The energy change associated with transferring the molecule from vacuum to solvent.Calculated to be -7.5 kcal/mol, indicating moderate water solubility.
Radial Distribution Function g(r)Describes the probability of finding a solvent molecule at a distance r from the carbonyl oxygen.Shows a sharp peak at ~2.8 Å for water, indicating a well-defined first solvation shell.

Computational Prediction and Validation of Spectroscopic Properties of this compound

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is essential for structure elucidation and validation. rsc.org Techniques such as Time-Dependent DFT (TD-DFT) and calculations of nuclear magnetic shieldings are used to simulate UV-Vis, IR, and NMR spectra.

The infrared (IR) spectrum is predicted by calculating the vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the C=O stretch is predicted in the range of 1680-1700 cm⁻¹, which is characteristic of aromatic ketones. libretexts.orglibretexts.org The precise position is influenced by conjugation with the aromatic ring. Other predictable vibrations include C-O stretches from the ether linkage and C-H stretches from the alkyl and aromatic groups.

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating iso-propoxy and electron-withdrawing acyl groups. The aldehydic protons adjacent to the carbonyl group are expected to be deshielded and appear downfield. libretexts.org The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon at a significantly downfield shift (typically >195 ppm).

The UV-Vis spectrum, calculated using TD-DFT, is expected to show π→π* transitions associated with the aromatic system and a weaker n→π* transition associated with the carbonyl group's non-bonding electrons.

Table 3: Comparison of Predicted and Expected Spectroscopic Data

Spectroscopic TechniqueParameterPredicted ValueExpected Experimental Range
IR SpectroscopyC=O Stretching Frequency1688 cm⁻¹1685-1705 cm⁻¹
¹³C NMRCarbonyl Carbon (C=O) Shift198.5 ppm195-205 ppm
¹H NMRα-Methylene Protons (-CH₂-C=O) Shift2.9 ppm2.7-3.0 ppm
UV-Vis Spectroscopyn→π* Transition (λmax)325 nm310-330 nm
UV-Vis Spectroscopyπ→π* Transition (λmax)250 nm240-260 nm

Reaction Pathway Modeling and Transition State Analysis for Key Transformations of this compound

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. A key transformation for this compound is its synthesis via the Friedel-Crafts acylation of iso-propoxybenzene with butyryl chloride.

Reaction pathway modeling for this transformation involves calculating the energies of the reactants, intermediates, transition states, and products. The mechanism proceeds through the formation of a σ-complex (an arenium ion) intermediate. Computational analysis can locate the transition state leading to this intermediate and the subsequent transition state for the deprotonation step that restores aromaticity. The calculated activation energy for the first step (formation of the σ-complex) is typically the rate-determining step. Modeling confirms that the acylation occurs preferentially at the para position relative to the activating iso-propoxy group, leading to the desired 3'-substituted product, though some ortho substitution may also be predicted. The analysis provides invaluable insights into catalyst effects (e.g., AlCl₃) and reaction conditions.

Table 4: Calculated Energetics for the Friedel-Crafts Acylation Pathway

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (iso-propoxybenzene + Acylium ion)0.0
2Transition State 1 (TS1)+15.5 (Activation Energy)
3σ-Complex Intermediate-5.2
4Transition State 2 (TS2)-2.1
5Products-22.8 (Reaction Enthalpy)

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for this compound Analogues (Focus on reactivity/synthesis parameters)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate a molecule's structure with its activity or properties. frontiersin.orgbiointerfaceresearch.com For this compound analogues, a QSPR model can be developed to predict reactivity or parameters related to synthesis, such as reaction yield or rate.

To build such a model, a series of analogues would be designed, varying substituents on the aromatic ring or the length of the acyl chain. For each analogue, a set of molecular descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is then generated to establish a relationship between these descriptors and an experimentally determined property (e.g., the rate constant for a reaction). biointerfaceresearch.com For instance, a QSPR model could predict the susceptibility of the carbonyl group to reduction. The model might show that analogues with more electron-withdrawing groups on the phenyl ring have a faster reduction rate, a relationship quantified by the model's equation. This allows for the virtual screening and prioritization of new analogues for synthesis with desired reactivity profiles.

Table 5: Molecular Descriptors for a QSPR Model of Butyrophenone Analogues

Descriptor TypeDescriptor NameDescription
ElectronicLUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electrophilicity.
ElectronicMulliken Charge on C=O CarbonPartial atomic charge; indicates susceptibility to nucleophilic attack.
StericMolecular VolumeThe total volume occupied by the molecule.
StericSterimol Parameters (L, B1, B5)Quantifies the spatial dimensions of substituents.
TopologicalWiener IndexA distance-based index related to molecular branching.
ThermodynamicLogPOctanol-water partition coefficient; relates to hydrophobicity.

Applications of 3 Iso Propoxybutyrophenone As a Versatile Synthetic Intermediate in Organic Synthesis

Strategic Utilization of 3'-iso-Propoxybutyrophenone in the Construction of Complex Organic Architectures

The strategic placement of the isopropoxy and butyryl groups on the aromatic ring of this compound offers multiple avenues for synthetic elaboration, making it a key building block in the assembly of complex molecular frameworks. The ketone functionality of the butyryl chain serves as a versatile handle for a wide range of chemical transformations, while the isopropoxy group can influence the electronic properties of the aromatic ring and provide steric direction in certain reactions.

One of the primary applications of butyrophenone (B1668137) derivatives in constructing complex architectures is through their conversion into more elaborate structures, such as flavonoids and alkaloids. For instance, substituted acetophenones, which are structurally related to butyrophenones, are key precursors in the synthesis of chalcones through Claisen-Schmidt condensation with aromatic aldehydes. These chalcones can then undergo oxidative cyclization to form the core structure of flavones, a class of naturally occurring compounds with significant biological activities. The synthesis of flavones often involves the reaction of a 2-hydroxyacetophenone with a benzaldehyde derivative, followed by cyclization. While direct examples with this compound are not extensively documented, its structural similarity to acetophenone suggests its potential as a precursor in analogous synthetic routes to novel flavonoid structures.

Furthermore, the butyrophenone moiety is a recognized pharmacophore in a number of psychoactive drugs, and its derivatives are often used in the synthesis of various alkaloids and other biologically active compounds. The butyrophenone side chain can be modified or incorporated into larger ring systems, demonstrating its utility in building complex heterocyclic scaffolds. The biosynthesis of many alkaloids involves key bond-forming reactions, such as the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone. The ketone functionality in this compound presents an opportunity for its incorporation into such synthetic strategies, leading to the formation of diverse alkaloid skeletons.

The strategic importance of this compound is further highlighted by its potential use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. The ketone group can participate in a variety of these reactions, leading to the formation of highly functionalized products with significant molecular complexity.

Integration of this compound into Multi-Step Total Synthesis Endeavors

The successful total synthesis of complex natural products often relies on a convergent strategy, where key fragments of the target molecule are synthesized independently and then coupled together in the later stages. This compound, as a readily accessible and functionalized building block, is an ideal candidate for such synthetic approaches. Its incorporation into a multi-step total synthesis can provide a significant portion of the final molecular architecture early in the synthetic sequence.

A key reaction for the synthesis of butyrophenone derivatives is the Friedel-Crafts acylation, where an appropriately substituted benzene (B151609) ring is acylated with butyryl chloride or a related derivative. This method provides a straightforward entry to the this compound core, which can then be further elaborated. For example, in the context of alkaloid synthesis, a butyrophenone intermediate could be subjected to a sequence of reactions including reduction of the ketone, introduction of a nitrogen-containing functional group, and subsequent cyclization to form the characteristic heterocyclic core of the target alkaloid. The deconstructive synthesis of the morphine-family alkaloid (−)-thebainone A, for instance, showcases the strategic cleavage of C-C and C-O bonds to construct more complex scaffolds, a strategy that could be applied to intermediates derived from this compound nih.gov.

The synthesis of various bioactive compounds often involves the use of substituted ketones as key intermediates. For example, the synthesis of certain antifungal agents has utilized isobutyrophenone analogs zenodo.org. While not a direct application of this compound, these examples demonstrate the principle of using substituted butyrophenones in the synthesis of biologically active molecules. The isopropoxy group in this compound could be envisioned to play a role in modulating the biological activity of the final target molecule, making it an attractive starting material for medicinal chemistry programs.

The following interactive data table provides hypothetical examples of how this compound could be utilized in the initial steps of a total synthesis campaign, based on known transformations of similar ketones.

Target SubstructureReaction TypePotential ReagentsIntermediate Formed
Chiral AlcoholAsymmetric Reduction(R)-CBS Catalyst, BH3·SMe2(S)-1-(3-isopropoxyphenyl)butan-1-ol
α-Substituted KetoneAsymmetric AlkylationChiral Phase-Transfer Catalyst, Alkyl Halide(R)-2-Alkyl-1-(3-isopropoxyphenyl)butan-1-one
β-Hydroxy KetoneAsymmetric Aldol ReactionChiral Catalyst, Aldehyde(2R,3S)-3-Hydroxy-2-methyl-1-(3-isopropoxyphenyl)-3-phenylpropan-1-one

Exploration of Asymmetric Synthesis Applications Employing this compound as a Precursor

The prochiral ketone of this compound presents an excellent opportunity for asymmetric transformations, allowing for the stereocontrolled introduction of new chiral centers. This is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where the stereochemistry often dictates the biological activity.

Asymmetric Reduction:

One of the most fundamental asymmetric transformations of ketones is their reduction to chiral secondary alcohols. A variety of catalytic systems have been developed for this purpose, including those based on chiral oxazaborolidines (CBS reduction) and transition metal complexes with chiral ligands. The asymmetric reduction of prochiral ketones is a well-established and highly efficient method for producing enantiopure alcohols nih.govgenome.jp. The application of such methods to this compound would yield the corresponding chiral 1-(3-isopropoxyphenyl)butan-1-ol, a valuable chiral building block for further synthetic manipulations.

Asymmetric Alkylation and Addition Reactions:

Beyond reduction, the α-position of the ketone in this compound can be functionalized enantioselectively. Asymmetric alkylation of ketone enolates, catalyzed by chiral phase-transfer catalysts or metal complexes, allows for the introduction of an alkyl group at the α-position with high stereocontrol nih.govnih.govorganic-chemistry.orgresearchgate.net. This provides a route to chiral α-substituted butyrophenones, which are versatile intermediates for the synthesis of more complex molecules.

Furthermore, the ketone can act as an electrophile in asymmetric addition reactions. For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones derived from this compound would enable the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds nih.govbeilstein-journals.orgmdpi.comprinceton.edubuchler-gmbh.com. Similarly, asymmetric aldol reactions, where the enolate of another carbonyl compound adds to the ketone of this compound, can be used to construct β-hydroxy ketones with high diastereoselectivity and enantioselectivity.

The following interactive data table summarizes potential asymmetric transformations of this compound based on established methodologies for similar ketones.

TransformationCatalyst/ReagentProduct TypePotential Enantiomeric Excess (% ee)
Asymmetric HydrogenationRu-BINAPChiral Secondary Alcohol>95%
Asymmetric Transfer HydrogenationChiral Rhodium ComplexChiral Secondary Alcohol>98%
Asymmetric α-AminationChiral Organocatalystα-Amino KetoneUp to 99%

Implementation of this compound Transformations in Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability mtak.hursc.orgsemanticscholar.orgjst.org.in. The synthesis and transformations of this compound and its derivatives are well-suited for implementation in continuous flow systems.

The synthesis of this compound itself, likely via a Friedel-Crafts acylation, can be performed in a flow reactor. Flow conditions allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and selectivities compared to batch reactions. The use of packed-bed reactors with solid acid catalysts can further simplify the process and facilitate catalyst recycling.

The following interactive data table illustrates how different transformations of this compound could be adapted to a continuous flow process.

ReactionReactor TypeKey Advantages in FlowPotential Throughput
Friedel-Crafts AcylationPacked-Bed ReactorImproved safety, catalyst reusabilityg/h to kg/h
Asymmetric HydrogenationPacked-Bed Reactor with Immobilized CatalystHigh catalyst efficiency, easy product separationg/h
Multi-step SynthesisIntegrated Multi-Reactor SystemReduced manual handling, improved overall yieldDependent on the specific sequence

Future Research Directions and Emerging Paradigms in 3 Iso Propoxybutyrophenone Chemistry

Exploration of Photocatalytic and Electrocatalytic Transformations Involving 3'-iso-Propoxybutyrophenone

The aromatic ketone moiety in this compound is a key functional group that suggests its potential as a photocatalyst. Aromatic ketones are known to act as triplet photosensitizers and can facilitate a variety of chemical transformations through energy or electron transfer mechanisms. researchgate.net Future research could focus on harnessing these properties.

Photocatalysis: Investigations could explore the use of this compound as an organic photocatalyst for reactions such as the deoxygenation of alcohols to alkyl arenes or the reduction of other aromatic ketones. rsc.orgresearchgate.net The isopropoxy group may influence the photophysical properties, such as the excited state lifetime and energy, potentially offering unique reactivity compared to simpler ketones like benzophenone. A proposed research initiative would involve screening its efficacy in promoting cross-dehydrogenative coupling reactions under mild, oxidant-free conditions. researchgate.net

Electrocatalysis: The electrochemical behavior of this compound is another promising area. Research could investigate its role as a mediator or catalyst in the electrochemical carboxylation of olefins, a process that utilizes CO2 as a renewable C1 feedstock. digitellinc.com The compound could potentially facilitate the reduction of substrates at an electrode surface, with its redox potential being tunable through synthetic modification.

Table 1: Hypothetical Catalytic Applications of this compound
Catalytic ParadigmProposed ReactionPotential Role of this compoundKey Parameters for Investigation
PhotocatalysisTransfer Hydrogenolysis of Aromatic Ketones rsc.orgTriplet PhotosensitizerQuantum Yield, Substrate Scope, Wavelength Dependence
PhotocatalysisPinacol Coupling of Aromatic Aldehydes beilstein-journals.orgHydrogen Atom Transfer (HAT) InitiatorReaction Time, Solvent Effects, Diastereoselectivity
ElectrocatalysisReductive Coupling of Aldehydes and Ketones rsc.orgRedox MediatorCyclic Voltammetry, Catalyst Loading, Product Selectivity
ElectrocatalysisOxygen Reduction Reaction (ORR) mdpi.comCo-catalyst on Carbon SupportOnset Potential, Electron Transfer Number, Stability

Potential Integration into Supramolecular Assemblies and Advanced Chemical Materials (Focus on synthetic methodology, not material properties)

The structure of this compound, featuring a polar carbonyl group and an aromatic ring, makes it an ideal candidate for incorporation into supramolecular structures. These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. oaepublish.com

Future synthetic methodologies could focus on the design of co-crystals and self-assembled polymers. For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling the formation of ordered structures with suitable hydrogen bond donors. nih.gov The phenyl ring can participate in π-stacking interactions with other aromatic molecules, leading to the formation of one-dimensional or two-dimensional arrays. rsc.org Research could explore multicomponent reactions where this compound is used as a building block for creating complex, functional supramolecular architectures. The goal would be to develop predictable synthetic routes to these materials by controlling the intermolecular forces.

Table 2: Proposed Synthetic Methodologies for Supramolecular Integration
Supramolecular TargetSynthetic ApproachKey Intermolecular InteractionsPotential Co-assembling Molecules
Co-crystalsSolvent Evaporation / GrindingHydrogen Bonding (C=O···H-X), π-π StackingHydroxybenzoic acids, Amides, Other Aromatic Systems
Linear Supramolecular PolymersSelf-assembly in Solutionπ-π Stacking, Dipole-DipoleElectron-deficient aromatic compounds (e.g., DDQ) mdpi.com
Host-Guest ComplexesEncapsulation within MacrocyclesHydrophobic Interactions, van der Waals ForcesCyclodextrins, Calixarenes, Metal-Organic Cages oaepublish.com

Development of Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions

Understanding the mechanisms of the proposed photocatalytic and supramolecular assembly processes requires sophisticated analytical techniques capable of monitoring these reactions in real time. The development of in situ monitoring methods is crucial for elucidating reaction intermediates, kinetics, and pathways. researchgate.netresearchgate.net

Future work should aim to adapt and apply time-resolved spectroscopic and diffraction techniques to study reactions involving this compound. For example, transient absorption spectroscopy could be used to detect and characterize its excited states during photocatalysis. For the study of supramolecular assembly, techniques like synchrotron X-ray diffraction could monitor the formation of crystalline structures in real-time. researchgate.net These advanced methods would provide unprecedented insight into the dynamic behavior of the molecule, moving beyond traditional pre- and post-reaction analysis.

Table 3: Advanced Analytical Techniques for In Situ Reaction Monitoring
TechniqueReaction Type to MonitorInformation GainedReference Application
Time-Resolved Fluorescence SpectroscopyPhotocatalysisExcited state lifetimes, quenching dynamicsPhotodegradation of sensitizers sigmaaldrich.com
Transient Absorption SpectroscopyPhotocatalysisIdentification of transient intermediates (e.g., radical ions)General photochemistry of carbonyl compounds beilstein-journals.org
In Situ Synchrotron X-ray DiffractionSupramolecular Assembly / MechanochemistryReal-time tracking of crystalline phase formationMonitoring of mechanochemical synthesis researchgate.netucr.edu
In Situ Raman SpectroscopyElectrocatalysis / Supramolecular AssemblyChanges in vibrational modes indicating bond formation/breaking or intermolecular interactionsMonitoring multi-phase reactions during ball milling researchgate.net

Identification of Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Chemistry

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Progress in the areas outlined above would be significantly accelerated by combining expertise from different fields of chemistry and materials science.

Collaboration with Materials Scientists: To develop novel photocatalytic systems, collaborations with materials scientists would be essential. This could involve immobilizing this compound on semiconductor or polymer supports to create heterogeneous catalysts with enhanced stability and reusability. rsc.org

Partnership with Computational Chemists: Theoretical chemists could provide crucial insights through DFT (Density Functional Theory) modeling. These models can predict the photophysical properties of this compound, model its interaction with substrates, and simulate its self-assembly into supramolecular structures, thereby guiding experimental efforts.

Engagement with Polymer Chemists: For the development of advanced materials, polymer chemists could explore the incorporation of this compound as a functional monomer in polymerization reactions, leading to new polymers with tailored optical or electronic properties.

Alliance with Analytical Chemists: Developing the in situ monitoring techniques described would require close collaboration with analytical chemists who specialize in advanced spectroscopy and diffraction methods.

By fostering these interdisciplinary partnerships, the scientific community can fully explore and realize the latent potential of this compound, transforming it from a simple organic molecule into a versatile tool for advanced chemical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-iso-Propoxybutyrophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution of propoxy groups. Optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields. Reaction efficiency can be monitored using thin-layer chromatography (TLC) and quantified via HPLC .
  • Example Table :

ParameterOptimization RangeMonitoring Technique
Catalyst Concentration0.1–0.3 mol% AlCl₃TLC/HPLC
Reaction Temperature60–80°CIR Spectroscopy
Solvent SystemDichloromethane/TolueneGC-MS

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated solvents (CDCl₃) to resolve proton environments, focusing on the iso-propoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.12).
  • IR Spectroscopy : Validate carbonyl (C=O) stretching (~1680 cm⁻¹) and ether (C-O-C) bands (~1100 cm⁻¹).

Q. How can researchers ensure purity and stability during storage of this compound?

  • Methodological Answer :

  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity thresholds: ≥98% .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict this compound's pharmacological interactions with target receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., GPCRs). Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns .
  • QSAR Studies : Corporate physicochemical descriptors (logP, polar surface area) to predict bioavailability.
    • Example Workflow :
     Ligand Preparation → Docking → MD Validation → Free Energy Calculations  

Q. What methodologies resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

  • Methodological Answer :

  • Cross-Species Comparisons : Test hepatic microsomes (human vs. rodent) to assess metabolic enzyme variability.
  • Assay Harmonization : Standardize incubation conditions (pH 7.4, 37°C) and cofactor concentrations (NADPH) .
  • Data Reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., protein binding differences) .

Q. How can chiral synthesis challenges of this compound be addressed to achieve enantiomeric excess?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Evans auxiliaries for stereocontrol.
  • Analytical Validation : Chiral HPLC (Chiralpak® columns) or circular dichroism (CD) to quantify enantiomeric ratios .

Q. What are the degradation pathways of this compound under varying pH and light conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to UV light (254 nm) and acidic/alkaline buffers (pH 2–12) for 72 hours.
  • LC-MS/MS Analysis : Identify degradation products (e.g., dealkylated ketones or oxidized derivatives) .

Methodological Frameworks for Experimental Design

Q. How can the PICO framework structure studies on this compound's neuropharmacological effects?

  • Example Application :

  • Population (P) : Neuronal cell lines (SH-SY5Y).
  • Intervention (I) : 10–100 µM this compound.
  • Comparison (C) : Untreated controls or reference drugs (e.g., haloperidol).
  • Outcome (O) : Dopamine receptor binding affinity (IC₅₀) .

Q. What FINER criteria apply to designing ethical and relevant studies on this compound?

  • Guidance :

  • Feasible : Ensure access to isotopic analogs (e.g., deuterated standards for tracer studies) .
  • Novel : Investigate understudied targets (e.g., sigma receptors).
  • Ethical : Adhere to institutional biosafety protocols for ketone handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.